5-propyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-propyl-1H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by a propyl group attached to the nitrogen at position 5 and a carboxylic acid group at position 4. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that triazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
The 1,2,3-triazole moiety is known for its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs, suggesting that it may interact with its targets in a similar manner .
Biochemical Pathways
It’s worth noting that the copper-catalyzed 1,3-dipolar huisgen cycloaddition of azides to alkynes, known as the cuaac reaction, has revolutionized the field of triazole synthesis . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process .
Result of Action
It’s known that triazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3d network, which contributes greatly to the high density, insensitivity, and thermal stability of related compounds .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole moiety, which is a part of 5-propyl-1H-1,2,3-triazole-4-carboxylic acid, is known to interact with a variety of enzymes and receptors in the biological system . This interaction is facilitated by the triazole’s ability to form hydrogen bonds and dipole interactions with biological receptors
Cellular Effects
Triazole derivatives have been shown to exhibit a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties . These activities suggest that this compound could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper (CuAAC) to improve regioselectivity and yield . The general reaction conditions include:
Reactants: Azides and alkynes.
Catalyst: Copper (I) iodide or copper-on-charcoal.
Solvent: Toluene or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 80°C.
Time: Several hours to overnight.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of heterogeneous catalysts, such as copper-on-charcoal, allows for easier separation and recycling of the catalyst .
Chemical Reactions Analysis
Types of Reactions
5-propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include triazole N-oxides, alcohols, aldehydes, and various substituted triazoles .
Scientific Research Applications
5-propyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-triazole-4-carboxylic acid: Lacks the propyl group at position 5.
5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a propyl group.
5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Contains an ethyl group instead of a propyl group.
Uniqueness
The presence of the propyl group in 5-propyl-1H-1,2,3-triazole-4-carboxylic acid enhances its lipophilicity and may improve its ability to penetrate biological membranes. This structural feature can lead to differences in biological activity and pharmacokinetics compared to similar compounds .
Properties
IUPAC Name |
5-propyl-2H-triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4-5(6(10)11)8-9-7-4/h2-3H2,1H3,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCJJYJUCVCJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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